Pentafluorophenyl 4-nitrobenzenesulfonate
Overview
Description
Pentafluorophenyl 4-nitrobenzenesulfonate is an organic compound with the chemical formula C12H4F5NO5S. It appears as a white crystalline solid and is slightly soluble in water but soluble in most organic solvents . This compound is widely used in organic synthesis as an esterification reagent or catalyst .
Preparation Methods
Pentafluorophenyl 4-nitrobenzenesulfonate can be synthesized through a two-step process:
Fluorination Reaction: Fluorobenzene is fluorinated to produce pentafluorobenzene.
Reaction with Nitrobenzenesulfonic Acid: Pentafluorobenzene is then reacted with 4-nitrobenzenesulfonic acid to yield this compound.
Chemical Reactions Analysis
Pentafluorophenyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Esterification: It acts as an esterification reagent in organic synthesis.
Etherification: It can participate in etherification reactions.
Oximation: It is used in oximation reactions.
Common reagents and conditions for these reactions include organic solvents like toluene and specific catalysts depending on the desired reaction. The major products formed from these reactions are typically esters, ethers, and oximes .
Scientific Research Applications
Pentafluorophenyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic synthesis reactions.
Biology: It can be used in the modification of biological molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of pentafluorophenyl 4-nitrobenzenesulfonate involves its role as an esterification reagent. It facilitates the formation of ester bonds by reacting with alcohols and acids. The molecular targets and pathways involved include the activation of the sulfonate group, which then reacts with nucleophiles to form the desired products .
Comparison with Similar Compounds
Pentafluorophenyl 4-nitrobenzenesulfonate is unique due to its high reactivity and stability. Similar compounds include:
- Pentafluorophenyl 4-nitrobenzoate
- Pentafluorophenyl 4-nitrophenyl ether
- Pentafluorophenyl 4-nitrobenzenesulfonamide
These compounds share similar structural features but differ in their specific functional groups and reactivity .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVZFMQPLLPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382438 | |
Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244633-31-6 | |
Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenyl 4-Nitrobenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Pentafluorophenyl 4-nitrobenzenesulfonate in peptide chemistry?
A1: this compound (PFNB) is primarily used as a coupling reagent in peptide synthesis. [, ] It facilitates the formation of peptide bonds between protected amino acids, allowing for the controlled synthesis of peptide chains.
Q2: Can you elaborate on the mechanism of action of PFNB in peptide coupling reactions?
A2: PFNB reacts with the carboxyl group of a protected amino acid in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This forms an activated ester intermediate, which is more susceptible to nucleophilic attack by the amine group of another amino acid. [] This results in the formation of a peptide bond between the two amino acids.
Q3: Besides peptide synthesis, are there other reported applications of PFNB?
A3: Yes, PFNB has been utilized to conjugate acridine derivatives to oligonucleotides. [] This involved activating the carboxyl group of an acridine derivative with PFNB, followed by coupling to an amine-modified oligonucleotide. This conjugation strategy was explored for developing molecules that target and stabilize DNA quadruplexes, particularly in the context of telomere research.
Q4: The paper mentions a "catalytic effect" of LiNi0.6Mn0.2Co0.2O2 (NCM622) cathode on PFNB decomposition. Could you elaborate on this finding?
A4: Research indicates that PFNB can be preferentially oxidized on the surface of NCM622 cathodes in lithium-ion batteries. [] This decomposition is suggested to be facilitated by a catalytic effect of the NCM622 material. The decomposition products contribute to the formation of a stable cathode electrolyte interphase (CEI), which is beneficial for the battery's electrochemical performance.
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